REACTION_CXSMILES
|
CN([CH:4]=[O:5])C.P(Cl)(Cl)(Cl)=O.[CH3:11][C:12]1[N:19]2[C:15]([S:16][CH:17]=[CH:18]2)=[CH:14][N:13]=1.[OH-].[Na+]>ClCCl.O>[CH:4]([C:14]1[N:13]=[C:12]([CH3:11])[N:19]2[CH:18]=[CH:17][S:16][C:15]=12)=[O:5] |f:3.4|
|
Name
|
|
Quantity
|
8 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
CC1=NC=C2SC=CN21
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hr
|
Duration
|
5 h
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solvent was then concentrated under the reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1N=C(N2C1SC=C2)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |